molecular formula C28H33BF6N2O7 B15140658 Anticancer agent 114

Anticancer agent 114

Cat. No.: B15140658
M. Wt: 634.4 g/mol
InChI Key: QUNHEJRCMTUHHU-RURUYEODSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irofulven involves the modification of illudin S, a natural product isolated from the mushroom Omphalotus illudens. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Irofulven follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of specialized reactors and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Irofulven undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Irofulven include:

Major Products

The major products formed from these reactions include various derivatives of Irofulven, which are often tested for their anticancer activity. These derivatives can have modified cytotoxic profiles and may offer advantages in terms of efficacy and safety .

Scientific Research Applications

Irofulven has a wide range of scientific research applications, including:

Mechanism of Action

Irofulven exerts its anticancer effects primarily through DNA alkylation. It forms covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis and cell cycle arrest. The molecular targets of Irofulven include DNA and various proteins involved in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Irofulven is unique in its selective cytotoxicity towards malignant cells and its increased toxicity over other acylfulvene derivatives. Unlike platinum-based drugs, Irofulven has a distinct mechanism of action and a different spectrum of activity, making it a valuable addition to the arsenal of anticancer agents .

Properties

Molecular Formula

C28H33BF6N2O7

Molecular Weight

634.4 g/mol

IUPAC Name

4-[(1R)-1-[[2-[[2,5-bis(trifluoromethyl)benzoyl]amino]-3-cyclopropylpropanoyl]amino]-3-methylbutyl]-2-methyl-3,5,10-trioxa-4-boratricyclo[5.2.1.02,6]decane-8-carboxylic acid

InChI

InChI=1S/C28H33BF6N2O7/c1-12(2)8-20(29-43-22-21-16(25(40)41)11-19(42-21)26(22,3)44-29)37-24(39)18(9-13-4-5-13)36-23(38)15-10-14(27(30,31)32)6-7-17(15)28(33,34)35/h6-7,10,12-13,16,18-22H,4-5,8-9,11H2,1-3H3,(H,36,38)(H,37,39)(H,40,41)/t16?,18?,19?,20-,21?,22?,26?/m0/s1

InChI Key

QUNHEJRCMTUHHU-RURUYEODSA-N

Isomeric SMILES

B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)[C@H](CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)C(CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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